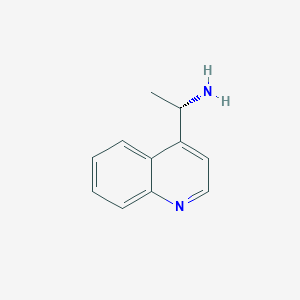
N-Allyl-N-(3-benzylureido)glycine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Allyl-N-(3-benzylureido)glycine is a chemical compound with the molecular formula C13H17N3O3 and a molecular weight of 263.29 g/mol . This compound is known for its unique structure, which includes an allyl group, a benzylcarbamoyl group, and a hydrazinyl group attached to an acetic acid backbone . It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Métodos De Preparación
The synthesis of N-Allyl-N-(3-benzylureido)glycine involves several steps. One common synthetic route includes the reaction of allyl hydrazine with benzyl isocyanate to form the intermediate benzylcarbamoyl hydrazine. This intermediate is then reacted with chloroacetic acid under basic conditions to yield the final product . The reaction conditions typically involve the use of solvents such as ethanol or methanol and temperatures ranging from room temperature to reflux conditions .
Análisis De Reacciones Químicas
N-Allyl-N-(3-benzylureido)glycine undergoes various chemical reactions, including:
Aplicaciones Científicas De Investigación
N-Allyl-N-(3-benzylureido)glycine has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of N-Allyl-N-(3-benzylureido)glycine involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, leading to the modulation of various biochemical pathways . For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects .
Comparación Con Compuestos Similares
N-Allyl-N-(3-benzylureido)glycine can be compared with other similar compounds, such as:
This compound: This compound has a similar structure but differs in the position of the allyl and benzyl groups.
2-(1-Allyl-4-benzylsemicarbazido)acetic acid: This compound has a semicarbazido group instead of a hydrazinyl group, leading to different chemical properties and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties .
Propiedades
Fórmula molecular |
C13H17N3O3 |
|---|---|
Peso molecular |
263.29 g/mol |
Nombre IUPAC |
2-[(benzylcarbamoylamino)-prop-2-enylamino]acetic acid |
InChI |
InChI=1S/C13H17N3O3/c1-2-8-16(10-12(17)18)15-13(19)14-9-11-6-4-3-5-7-11/h2-7H,1,8-10H2,(H,17,18)(H2,14,15,19) |
Clave InChI |
MJJJILCUGUMBJA-UHFFFAOYSA-N |
SMILES canónico |
C=CCN(CC(=O)O)NC(=O)NCC1=CC=CC=C1 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3-iodo-1-methyl-1H-thieno[3,2-c]pyrazole](/img/structure/B8706300.png)

![N-{2-[2-(3,4-Dihydro-2H-quinolin-1-yl)-2-oxo-ethylsulfanyl]-benzothiazol-6-yl}-benzamide](/img/structure/B8706319.png)

amine](/img/structure/B8706321.png)




